molecular formula C7H9Cl2N3 B3042087 4,6-Dichloro-5-isopropylpyrimidin-2-amine CAS No. 500161-46-6

4,6-Dichloro-5-isopropylpyrimidin-2-amine

Cat. No.: B3042087
CAS No.: 500161-46-6
M. Wt: 206.07 g/mol
InChI Key: ZIGZBWFRRSIFAH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-isopropylpyrimidin-2-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs .

Preparation Methods

The synthesis of 4,6-Dichloro-5-isopropylpyrimidin-2-amine typically involves the following steps:

Chemical Reactions Analysis

4,6-Dichloro-5-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms at positions 4 and 6 are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

4,6-Dichloro-5-isopropylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. For example, as an intermediate in the synthesis of ticagrelor, it contributes to the inhibition of the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of blood clots. The compound’s structure allows it to bind to the receptor and block its activation by adenosine diphosphate (ADP), thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

4,6-Dichloro-5-isopropylpyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,6-dichloro-5-propan-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGZBWFRRSIFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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